molecular formula C19H21BFNO3 B8085770 2-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

2-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B8085770
M. Wt: 341.2 g/mol
InChI Key: HXWYSTQAQUYMJH-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features confer the compound with distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a two-step substitution reaction. The process begins with the preparation of the boronic acid pinacol ester intermediate, which is then reacted with a fluorinated benzamide derivative . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to participate in coupling reactions, forming stable carbon-carbon bonds. The boronic acid ester group acts as a nucleophile, while the fluorine atom enhances the compound’s reactivity and stability . These properties make it an effective intermediate in various synthetic pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)13-8-7-9-14(12-13)22-17(23)15-10-5-6-11-16(15)21/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWYSTQAQUYMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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